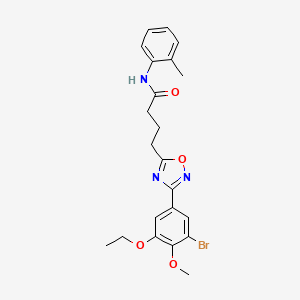

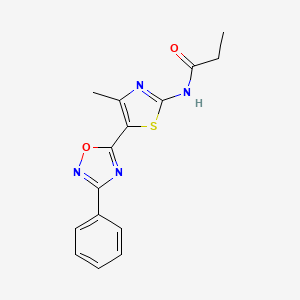

N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

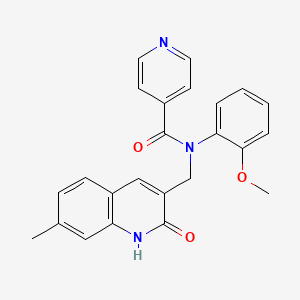

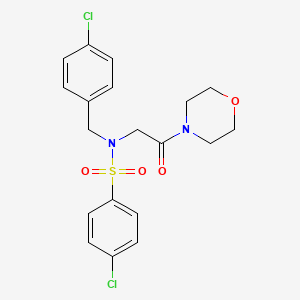

“N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . It also contains a thiazole ring, which is another type of heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the oxadiazole and thiazole rings, followed by the attachment of the amide group . The synthesis process can involve annulation reactions, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, depending on the specific conditions and reagents used. The oxadiazole and thiazole rings in the molecule can undergo various reactions, including electrophilic substitution and nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The solubility of the compound in various solvents can be determined using solubility tests .Mechanism of Action

The exact mechanism of action of N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer. This compound may also induce cell death in cancer cells by disrupting the cell cycle and promoting apoptosis.

Biochemical and Physiological Effects:

This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. This compound has also been found to inhibit tumor growth and induce cell death in cancer cells. In addition, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been found to be stable under various conditions, making it suitable for use in various assays and experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the research on N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide. One direction is to further explore its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to investigate the mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Additionally, future studies may focus on optimizing the synthesis method of this compound and improving its solubility and bioavailability.

Synthesis Methods

N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide can be synthesized using various methods, including the reaction of 2-aminothiazole with 4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionic acid in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction results in the formation of this compound as a white solid with a yield of about 70%.

Scientific Research Applications

N-(4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazol-2-yl)propionamide has been found to exhibit various therapeutic applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to scavenge free radicals and prevent oxidative damage to cells. In addition, this compound has been found to induce cell death in cancer cells and inhibit tumor growth.

properties

IUPAC Name |

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S/c1-3-11(20)17-15-16-9(2)12(22-15)14-18-13(19-21-14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWYZFYHSSQPQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

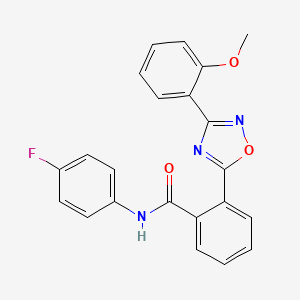

![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)